N-cyclopropyl-2-hydroxy-4-methylbenzamide
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Overview
Description
N-cyclopropyl-2-hydroxy-4-methylbenzamide is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom, a hydroxyl group at the second position, and a methyl group at the fourth position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-hydroxy-4-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with cyclopropylamine to yield N-cyclopropyl-4-methylbenzamide.
Hydroxylation: The hydroxylation of N-cyclopropyl-4-methylbenzamide can be achieved using a suitable oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group at the second position, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-hydroxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
Oxidation: Formation of N-cyclopropyl-2-keto-4-methylbenzamide or N-cyclopropyl-2-carboxy-4-methylbenzamide.
Reduction: Formation of N-cyclopropyl-2-hydroxy-4-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-cyclopropyl-2-hydroxy-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-hydroxy-2-methylbenzamide
- N-cyclopropyl-2-hydroxy-3-methylbenzamide
- N-cyclopropyl-2-hydroxy-5-methylbenzamide
Uniqueness
N-cyclopropyl-2-hydroxy-4-methylbenzamide is unique due to the specific positioning of the hydroxyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cyclopropyl-2-hydroxy-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-2-5-9(10(13)6-7)11(14)12-8-3-4-8/h2,5-6,8,13H,3-4H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBCWZPZSFGIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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